Product packaging for 5-Chlorofuro[3,2-b]pyridine(Cat. No.:CAS No. 182691-76-5)

5-Chlorofuro[3,2-b]pyridine

Cat. No.: B180585
CAS No.: 182691-76-5
M. Wt: 153.56 g/mol
InChI Key: LBJDELVHPFXIRO-UHFFFAOYSA-N
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Description

5-Chlorofuro[3,2-b]pyridine is a fused heterocyclic compound comprising a furan ring attached at the third and second positions of a pyridine ring, with a chlorine substituent at the 5-position . This structure serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . The compound is a key synthetic intermediate for constructing molecules with a wide spectrum of biological activities . Its primary research value lies in its application as a building block for the development of novel therapeutic agents, including antibiotics, antivirals, antifungals, and anticancer compounds . It is also investigated as a core structure in inhibitors for various biological targets such as nicotinic acetylcholine receptors, CLKs, e1F4A, DYRKIA, α-glucosidase, and β-glucosidase . In particular, the furopyridine core is recognized as an effective isostere for azaindole in kinase inhibitor design, helping to modulate selectivity and potency against protein kinases—an important class of drug targets . The chlorine atom at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki couplings, and nucleophilic substitutions, enabling extensive structure-activity relationship (SAR) studies . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B180585 5-Chlorofuro[3,2-b]pyridine CAS No. 182691-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJDELVHPFXIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442340
Record name 5-Chlorofuro[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-76-5
Record name 5-Chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorofuro[3,2-b]pyridine
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Synthetic Methodologies for 5 Chlorofuro 3,2 B Pyridine and Its Precursors

Strategies for Furo[3,2-b]pyridine (B1253681) Core Formation

The construction of the furo[3,2-b]pyridine ring system can be achieved through several cyclization strategies, starting from appropriately substituted pyridine (B92270) or furan (B31954) precursors. These methods often employ transition metal catalysis to facilitate the key bond-forming reactions.

Cyclization Reactions from Pyridine and Furan Precursors

One fundamental approach to the furo[3,2-b]pyridine core involves the condensation and cyclization of functionalized pyridine and furan precursors. For instance, a Pictet-Spengler type reaction can be utilized, starting from furan-based amines and aldehydes under acidic conditions to construct the fused pyridine ring. This method allows for the synthesis of tetrahydrofuro[3,2-c]pyridines, which can be subsequently aromatized to the corresponding furopyridines. While this specific example leads to a different regioisomer, the underlying principle of combining a furan and a pyridine precursor through cyclization is a viable strategy.

Another approach involves starting with a substituted pyridine that already contains a portion of the furan ring. For example, a concise synthesis of a related furo[2,3-b]pyridine (B1315467) derivative has been reported starting from 2,5-dichloronicotinic acid. nih.gov In this multi-step synthesis, the furan ring is constructed onto the pyridine scaffold through an intramolecular cyclization. A similar strategy could be envisioned for the synthesis of the furo[3,2-b]pyridine core by starting with a suitably substituted 3-hydroxypyridine derivative.

Copper-Mediated Oxidative Cyclization Approaches

Copper catalysis has proven to be a powerful tool in the synthesis of fused heterocyclic systems, including the furo[3,2-b]pyridine core. These reactions often proceed via an oxidative cyclization mechanism. For instance, the synthesis of 2-substituted furo[3,2-b]pyridines has been accomplished through a one-pot reaction involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, catalyzed by a Pd/C-Cu system under ultrasound irradiation. nih.gov This method combines a copper-co-catalyzed Sonogashira coupling with a subsequent C-O bond formation to construct the furan ring.

While direct copper-mediated oxidative cyclization to form the unsubstituted furo[3,2-b]pyridine core is less commonly reported, the utility of copper in facilitating the formation of the crucial C-O bond in the final cyclization step is a key aspect of several synthetic routes.

Palladium-Catalyzed Intramolecular Cyclization Methods

Palladium-catalyzed reactions are widely used for the construction of complex organic molecules, and the synthesis of the furo[3,2-b]pyridine scaffold is no exception. A common strategy involves an intramolecular cyclization of a suitably functionalized pyridine precursor. For example, a Sonogashira coupling of a dihalopyridine with an alkyne, followed by an intramolecular cyclization, can lead to the formation of the furo[3,2-b]pyridine system.

A convenient synthesis of 2-substituted furo[3,2-b]pyridines has been developed via a sequential C-C coupling and C-O bond-forming reaction in a single pot, utilizing a Pd/C-Cu catalyst system. nih.gov This approach highlights the versatility of palladium catalysis in constructing the heterocyclic core.

Method Precursors Catalyst/Reagents Key Features
Cyclization from Pyridine/Furan PrecursorsFunctionalized Pyridines and FuransAcid or Base CatalysisBuilds one ring onto the other.
Copper-Mediated Oxidative Cyclization3-Chloro-2-hydroxypyridine, Terminal AlkynesPd/C, CuI, PPh3, Et3NOne-pot synthesis of 2-substituted derivatives. nih.gov
Palladium-Catalyzed Intramolecular CyclizationDihalopyridines, AlkynesPalladium catalysts (e.g., Pd/C)Versatile for constructing the core with various substituents. nih.gov

Chlorination Strategies for Furo[3,2-b]pyridine Scaffold

The introduction of a chlorine atom at the 5-position of the furo[3,2-b]pyridine ring requires careful consideration of regioselectivity. The electronic nature of the fused ring system influences the position of electrophilic attack.

Regioselective Chlorination Techniques

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, substitution is possible under specific conditions, and it preferentially occurs at the 3- and 5-positions. In the case of furo[3,2-b]pyridine, the 5-position is analogous to the 3-position of pyridine. Therefore, direct electrophilic chlorination is a potential route to 5-chlorofuro[3,2-b]pyridine.

Another powerful technique for regioselective functionalization is directed ortho-metalation. The lithiation of furo[3,2-b]pyridine has been shown to occur selectively at the 7-position. researchgate.net However, further lithiation or alternative metalation strategies might allow for functionalization at the 5-position. Quenching of a 5-lithiofuro[3,2-b]pyridine intermediate with an electrophilic chlorine source, such as hexachloroethane or N-chlorosuccinimide, could provide a direct route to the desired product.

A plausible, though not explicitly reported, strategy for the synthesis of this compound could involve a multi-step sequence starting from a pre-chlorinated pyridine precursor. For instance, a synthetic route analogous to the one used for a furo[2,3-b]pyridine derivative could be envisioned, starting from a 2,5-dichloropyridine (B42133) derivative that has a suitable functional group at the 3-position to facilitate the furan ring closure. nih.gov

Reagents and Conditions for Chlorine Atom Introduction (e.g., Thionyl Chloride, Phosphorus Pentachloride)

While thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are potent chlorinating agents, their primary application is in the conversion of alcohols and carboxylic acids to the corresponding chlorides. Their use for the direct chlorination of aromatic heterocycles like furo[3,2-b]pyridine is less common and would likely require harsh conditions that could lead to decomposition or non-selective reactions.

A more controlled method for electrophilic chlorination would involve the use of reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst or under free-radical conditions. nih.gov The choice of reagent and conditions would be crucial to achieve the desired regioselectivity for the 5-position.

An alternative strategy involves the conversion of a precursor functional group at the 5-position into a chlorine atom. For example, the synthesis of 5-aminofuro[3,2-b]pyridine, followed by a Sandmeyer reaction, could provide a reliable route to this compound. This approach offers excellent regiocontrol, as the position of the chlorine atom is determined by the initial placement of the amino group. Similarly, if furo[3,2-b]pyridin-5-ol could be synthesized, it could potentially be converted to the 5-chloro derivative using a reagent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride.

Chlorination Strategy Reagents Key Considerations
Direct Electrophilic ChlorinationN-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂)Regioselectivity towards the 5-position needs to be controlled. nih.gov
Lithiation and Quenchingn-BuLi, Electrophilic Chlorine SourceRegioselectivity of lithiation is a critical factor. researchgate.net
From a Pre-chlorinated Precursor2,5-Dichloropyridine derivativeMulti-step synthesis with furan ring formation as a key step. nih.gov
Sandmeyer Reaction5-Aminofuro[3,2-b]pyridine, NaNO₂, CuClExcellent regiocontrol.
From Hydroxyl PrecursorFuro[3,2-b]pyridin-5-ol, POCl₃ or PCl₅Synthesis of the hydroxyl precursor is required.

Modular Synthesis Approaches to Functionalized Furo[3,2-b]pyridines for Structure-Activity Relationship (SAR) Studies

Modular synthesis strategies are instrumental in generating libraries of functionalized furo[3,2-b]pyridines for SAR studies. These approaches allow for the systematic variation of substituents at different positions of the heterocyclic core, enabling a thorough investigation of their impact on biological activity.

Chemoselective Metal-Mediated Couplings for Scaffold Assembly

The assembly of the furo[3,2-b]pyridine scaffold itself can be achieved through chemoselective metal-mediated couplings. A key method involves the copper-mediated oxidative cyclization to form the fused ring system. nih.gov This approach is part of synthetic sequences designed to produce a diverse set of target compounds for biological screening. nih.gov Additionally, palladium-catalyzed one-pot syntheses, which combine Sonogashira couplings with Wacker-type heteroannulations, provide another efficient route to the furo[3,2-b]pyridine core. nih.gov

A concise four-step synthesis has been developed to produce furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, making them amenable to further derivatization through palladium-mediated cross-coupling reactions. nih.gov This route has been optimized for large-scale synthesis with minimal need for chromatographic purification. nih.gov

Reaction Type Key Features Reference
Copper-Mediated Oxidative CyclizationAssembly of the furo[3,2-b]pyridine scaffold. nih.gov
Palladium-Catalyzed One-Pot SynthesisCombines Sonogashira coupling and Wacker-type heteroannulation. nih.gov
Four-Step SynthesisProvides furo[2,3-b]pyridines with handles for cross-coupling. nih.gov

Suzuki Cross-Coupling Reactions for Substitution at Specific Positions

The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. youtube.comorganic-chemistry.orgharvard.edu In the context of furo[3,2-b]pyridine synthesis, it is employed to introduce a variety of substituents at specific positions of the heterocyclic core. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. youtube.comharvard.edu

The chemoselectivity of Suzuki-Miyaura cross-coupling can be controlled by the choice of palladium catalyst and ligand, allowing for selective functionalization at different positions of the furopyridine scaffold. nih.gov For instance, this method has been utilized for the late-stage modification of complex natural products, demonstrating its broad applicability. researchgate.net

Catalyst System Coupling Partners Key Feature Reference
Palladium CatalystOrganoboron compound and halide/triflateForms C-C bonds with high functional group tolerance. youtube.comorganic-chemistry.orgharvard.edu
Pd/Ligand CombinationFuro[2,3-b]pyridine with multiple reactive sitesAchieves chemoselective substitution. nih.gov

Heck Coupling Reactions

The Heck reaction, another palladium-catalyzed process, is used to form carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a valuable tool for the alkenylation of the furo[3,2-b]pyridine scaffold. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle and results in the formation of a substituted alkene. wikipedia.org Various palladium complexes, including those with pyridyl-imine and phosphine ligands, have been developed to catalyze the Heck olefination of aryl bromides under phosphine-free conditions. researchgate.net The development of stable and highly active phosphine-free catalysts has expanded the utility of the Heck reaction in organic synthesis. organic-chemistry.org

Catalyst System Reactants Product Reference
Palladium(0) or Palladium(II) complexesUnsaturated halide and alkeneSubstituted alkene wikipedia.org
Pyridyl-imine palladium complexesAryl bromides and methyl acrylateArylated methyl acrylate researchgate.net
Phosphine-free catalystsAryl halides and olefinsSubstituted olefins organic-chemistry.orgbeilstein-journals.org

Stille and Sonogashira Coupling Reactions

The Stille and Sonogashira coupling reactions are also pivotal in the functionalization of the furo[3,2-b]pyridine core. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly useful for introducing alkynyl groups. scirp.org This reaction is often catalyzed by a combination of palladium and copper complexes. scirp.orgnih.gov For instance, 2-substituted furo[3,2-b]pyridines have been conveniently synthesized in a one-pot method via sequential C-C coupling (Sonogashira) followed by C-O bond-forming reactions. nih.govresearchgate.net

The Stille reaction, while not as extensively detailed in the provided context for this specific scaffold, is a well-established palladium-catalyzed cross-coupling reaction that utilizes organotin compounds.

Reaction Catalyst Reactants Key Application Reference
SonogashiraPd/CuTerminal alkyne and aryl/vinyl halideIntroduction of alkynyl substituents. scirp.org
SonogashiraPd/C-CuI-PPh3-Et3N3-chloro-2-hydroxy pyridine and terminal alkynesOne-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides, providing a direct route to aryl amines. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org This methodology is particularly valuable for introducing amino functionalities onto the furo[3,2-b]pyridine scaffold, which is a common motif in biologically active molecules. The use of organic bases like DBU can be advantageous in flow chemistry applications of this reaction. chemrxiv.org

Catalyst System Reactants Product Reference
Palladium with phosphine ligandsAryl halide and amineAryl amine wikipedia.org
XantPhos Pd G3 with DBUAryl halide and amineAryl amine chemrxiv.org

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, can also be employed in the synthesis of furo[3,2-b]pyridine derivatives. While specific examples directly related to this compound were not detailed in the provided search results, palladium-catalyzed carbonylative coupling reactions are a well-established synthetic tool. For instance, a Pd/Cu catalyzed carbonylation of α-aminoaryl-tethered compounds has been developed for the synthesis of furoquinoline derivatives, a related class of compounds. researchgate.net

Scale-Up Considerations for this compound Synthesis

A crucial aspect of scaling up is the selection of a synthetic route that avoids hazardous reagents and extreme reaction conditions where possible. For instance, a concise 4-step synthesis has been described for the related furo[2,3-b]pyridines, which is amenable to scale-up and was successfully executed on a multi-gram scale. nih.gov This particular route was optimized to require only a single step of purification by column chromatography, a significant advantage for large-scale production where chromatography can be a bottleneck. nih.gov The starting materials for such syntheses are often substituted pyridines, which themselves can be produced through various industrial methods, including gas-phase reactions of aldehydes and ammonia over catalysts.

The choice of solvents, catalysts, and reagents must also be re-evaluated for scale-up. Solvents that are effective at a lab scale might be too expensive, toxic, or difficult to handle in a large reactor. Similarly, catalysts need to be robust, easily separable from the reaction mixture, and ideally, recyclable. For pyridine synthesis, catalysts such as modified forms of alumina and silica have been used in industrial processes.

Heat management is another critical factor. Exothermic or endothermic reactions that are easily controlled in a small flask can become problematic in a large reactor, potentially leading to runaway reactions or incomplete conversion. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential for designing a safe and efficient large-scale process.

Finally, the environmental impact of the synthesis must be considered. The ideal industrial process minimizes waste generation and utilizes environmentally benign materials.

The optimization of synthetic routes for the gram-scale production of this compound would likely focus on improving yield, reducing reaction times, and simplifying purification procedures. Based on synthetic strategies for analogous compounds, several areas for optimization can be identified.

One potential route to the furo[3,2-b]pyridine core involves the coupling of a substituted pyridine with a suitable partner, followed by cyclization. For example, a convenient synthesis of 2-substituted furo[3,2-b]pyridines has been developed via a sequential C-C coupling followed by a C-O bond-forming reaction in a single pot, utilizing Pd/C-Cu catalysis assisted by ultrasound. This one-pot approach is highly desirable for scale-up as it minimizes intermediate isolation steps, thereby saving time and resources.

A hypothetical optimized route for gram-scale production of a related compound, 5-chlorofuro[2,3-b]pyridin-3-ol, could involve the saponification of an ester followed by decarboxylation. nih.gov The optimization of such a process would involve a systematic study of reaction parameters as detailed in the table below.

Table 1: Key Parameters for Optimization in Gram-Scale Synthesis

Parameter Laboratory-Scale Approach Gram-Scale Optimization Considerations
Reaction Temperature Often set to a convenient value (e.g., room temperature or reflux). Precise temperature control is crucial to minimize side reactions and ensure consistent product quality. May require specialized heating/cooling systems for large reactors.
Reagent Stoichiometry Often used in excess to drive reactions to completion. Minimizing the excess of expensive or hazardous reagents is critical for cost-effectiveness and safety. Stoichiometry should be carefully optimized to maximize yield and minimize waste.
Solvent Selection A wide range of solvents may be used based on solubility and reactivity. Solvents must be chosen based on a balance of performance, cost, safety, and environmental impact. Solvent recovery and recycling are important considerations.
Reaction Time Often determined by monitoring the reaction to completion (e.g., by TLC). Reaction times need to be well-defined and minimized to maximize reactor throughput. Kinetic studies can help in optimizing reaction times.
Purification Method Column chromatography is common. Chromatography is often not feasible for large quantities. Alternative methods like crystallization, distillation, or extraction are preferred and need to be developed and optimized.

For instance, in the synthesis of furo[2,3-b]pyridines, a 4-step route was optimized for gram-scale production, with only the final step requiring purification via column chromatography. nih.gov This highlights the importance of designing a synthetic sequence where intermediates can be carried forward with minimal purification.

Industrial production of this compound would likely be carried out in batch or continuous-flow reactors, depending on the production volume and the nature of the chemical transformations. Continuous-flow chemistry, in particular, offers several advantages for scale-up, including better heat and mass transfer, improved safety, and the potential for automation.

Quality control (QC) is an integral part of the industrial manufacturing process, ensuring that the final product meets the required specifications for purity and identity. While specific QC standards for this compound are not publicly documented, general practices for specialty chemicals and pharmaceutical intermediates would apply.

A typical quality control workflow would involve the testing of raw materials, in-process controls, and final product analysis. The purity of the final product is a key quality attribute. For example, a commercially available sample of this compound is specified to have a purity of 96%. fishersci.at

Table 2: Typical Quality Control Parameters and Analytical Methods

Parameter Analytical Method(s) Purpose
Identity Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy To confirm the chemical structure of the compound.
Purity High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) To determine the percentage of the desired compound and identify and quantify impurities.
Residual Solvents Gas Chromatography-Headspace (GC-HS) To ensure that levels of residual solvents from the manufacturing process are below acceptable limits.
Water Content Karl Fischer Titration To determine the amount of water present in the final product, which can affect stability and reactivity.
Melting Point Melting Point Apparatus To provide a measure of purity and for identification purposes. The melting point of this compound is reported to be between 50°C to 53°C. fishersci.at

In-process controls are crucial for monitoring the progress of the reaction and making any necessary adjustments to ensure the desired outcome. This can involve taking samples from the reactor at various time points and analyzing them using techniques like HPLC or GC to determine the conversion of starting materials and the formation of the product and any byproducts.

The final product would be released only after it has passed all the quality control tests and is confirmed to meet the pre-defined specifications. Comprehensive documentation of the entire manufacturing process, including all the analytical results, is essential for regulatory compliance and to ensure product traceability.

Chemical Reactivity and Derivatization of 5 Chlorofuro 3,2 B Pyridine

Reactions Involving the Chlorine Atom

The chlorine atom at the 5-position of the pyridine (B92270) ring is susceptible to several important classes of reactions, including nucleophilic substitution, reductive dechlorination, and metal-catalyzed cross-coupling. These transformations allow for the introduction of diverse functional groups at this position.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halopyridines. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it (the 2-, 4-, and 6-positions). While the 5-position is meta to the nitrogen, these reactions can still proceed, often requiring specific conditions. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. youtube.com

Reactions of chloropyridine derivatives with various nucleophiles such as amines, alkoxides, and thiols are common strategies for creating new C-N, C-O, and C-S bonds. For instance, studies on analogous 5-chloro-3-pyridinol derivatives have shown that amines can displace the chlorine to form 5-amino-substituted pyridines in good to excellent yields. clockss.org The reaction of 2-fluoropyridine with sodium ethoxide (NaOEt) in ethanol is reported to be significantly faster than that of 2-chloropyridine, highlighting that fluorine can be a better leaving group in some SNAr reactions on pyridine rings. nih.gov

Nucleophile TypeExample NucleophileGeneral ProductTypical Conditions
AminesPrimary/Secondary Amines (R₂NH)5-Aminofuro[3,2-b]pyridineHeat, often with a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, DMSO).
AlkoxidesSodium Methoxide (NaOMe)5-Methoxyfuro[3,2-b]pyridineReaction in the corresponding alcohol (e.g., Methanol) or a polar aprotic solvent.
ThiolsSodium Thiophenoxide (NaSPh)5-(Phenylthio)furo[3,2-b]pyridineBase (e.g., NaH) in a polar aprotic solvent (e.g., DMF).

Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom through a reduction process. This transformation is a fundamental reaction in organic synthesis and is crucial for the remediation of organochlorine compounds. wikipedia.org The process can be achieved through various chemical methods. A common laboratory approach involves catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base like sodium acetate or triethylamine to neutralize the HCl formed.

Other chemical reductants can also be employed. For example, metals like zinc (Zn) or iron (Fe) in an acidic medium (like acetic acid) can effect dechlorination. wikipedia.org Biological reductive dechlorination is also a known process, often carried out by specific anaerobic bacteria that use chlorinated compounds as electron acceptors in a process called dehalorespiration. nih.govfrtr.gov While specific examples for 5-Chlorofuro[3,2-b]pyridine are not detailed in the provided literature, these general strategies are widely applicable to chlorinated heterocyclic compounds. researchgate.net

MethodReagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, base (e.g., NaOAc), in a solvent like ethanol or methanol.Furo[3,2-b]pyridine (B1253681)
Metal/Acid ReductionZn powder, Acetic Acid (AcOH), heat.Furo[3,2-b]pyridine
Hydride ReductionComplex metal hydrides like Lithium Aluminium Hydride (LiAlH₄) can sometimes effect dechlorination, though they primarily reduce other functional groups.Furo[3,2-b]pyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The chlorine atom at the 5-position of furo[3,2-b]pyridine serves as an excellent electrophilic partner in these reactions. Although chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives, the development of specialized phosphine ligands and catalyst systems has enabled their efficient use. nih.gov

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This is widely used to introduce aryl or vinyl groups. researchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C-C bond, yielding an alkynyl-substituted product. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a C-N bond, providing an alternative to classical SNAr for synthesizing amino-substituted derivatives.

Heck Coupling: Reaction with an alkene to form a new C-C bond, resulting in a vinyl-substituted furopyridine.

These reactions provide a modular approach to synthesize a wide array of derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery. nih.gov

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃5-Aryl-furo[3,2-b]pyridine
Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-furo[3,2-b]pyridine
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, phosphine ligand (e.g., XPhos), base (e.g., NaOt-Bu)5-Amino-furo[3,2-b]pyridine
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃N5-Vinyl-furo[3,2-b]pyridine

Reactions at the Furan (B31954) Ring System

The furan moiety in the furo[3,2-b]pyridine system is a π-excessive five-membered heterocycle, making it electron-rich and generally susceptible to electrophilic attack. However, its reactivity is modulated by the fusion to the electron-deficient pyridine ring. semanticscholar.org Reactions such as oxidation and reduction can target the furan ring, sometimes leading to ring-opening or saturation.

The electron-rich furan ring is sensitive to oxidizing agents. Strong oxidation can lead to the cleavage and degradation of the furan ring. Milder oxidation, for example with peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA), can potentially lead to the formation of epoxides or other oxidized products, though this can also lead to N-oxidation of the pyridine nitrogen. researchgate.net The specific outcome often depends on the reaction conditions and the substitution pattern on the furopyridine core. In some cases, oxidative conditions can lead to complex ring-opening reactions. researchgate.net

Catalytic hydrogenation, as mentioned for dechlorination, can also lead to the reduction of the furan ring. Under forcing conditions (high pressure and temperature) or with more active catalysts like rhodium or ruthenium, the furan ring can be saturated to form a 2,3-dihydrofuro[3,2-b]pyridine derivative. semanticscholar.org The pyridine ring is generally more resistant to reduction than the furan ring under catalytic hydrogenation conditions unless it is first activated as a pyridinium salt.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to participate in reactions characteristic of tertiary amines, such as N-alkylation and N-oxidation.

N-Alkylation

The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen atom, which can further influence the reactivity of the entire ring system.

N-Oxidation

Oxidation of the pyridine nitrogen in this compound can be achieved using various oxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), to yield the corresponding N-oxide. The formation of the N-oxide can alter the electronic properties of the molecule, potentially facilitating subsequent functionalization reactions at other positions. For instance, N-oxidation of chloropyridines has been shown to lower the energy barrier for subsequent dechlorination processes.

A general scheme for the N-oxidation of a substituted pyridine is shown below:

General N-oxidation reaction of a substituted pyridine.
ReactantReagentProduct
This compoundm-CPBAThis compound N-oxide

Functionalization of the Furo[3,2-b]pyridine Core via C-H Activation

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for the derivatization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For the this compound core, C-H activation can be explored for amination, borylation, fluorination, and arylation.

Direct C-H amination of pyridines can be challenging but has been achieved under various catalytic systems. For this compound, C-H amination would likely be directed to the electron-deficient pyridine ring. The regioselectivity of such reactions on substituted pyridines is often influenced by the electronic and steric nature of the substituents.

Iridium-catalyzed C-H borylation is a well-established method for the introduction of a boronate ester group onto a heterocyclic core. rsc.org This functional group can then be used in a wide range of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. For substituted pyridines, the regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the borylation typically occurring at the least hindered position. rsc.org In the case of this compound, the positions on the pyridine ring are potential sites for C-H borylation.

A representative table for a potential Ir-catalyzed C-H borylation reaction is provided below:

SubstrateReagentCatalystProduct
This compoundB2pin2[Ir(cod)OMe]2, dtbpyBorylated this compound

C-H Fluorination

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. Direct C-H fluorination of pyridines has been accomplished using various fluorinating agents. For instance, a method for the site-selective fluorination of pyridines and diazines using silver(II) fluoride has been reported, showing exclusive selectivity for fluorination adjacent to the nitrogen atom. Current time information in Oskarshamn, SE. This approach could potentially be applied to this compound to introduce a fluorine atom at the C7 position.

Radical C-H Arylation

Radical C-H arylation offers a complementary approach to traditional cross-coupling methods for the formation of C-C bonds. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. For pyridines, radical arylation can provide access to arylated derivatives that are difficult to synthesize by other means. rsc.org A general platform for the C-4 functionalization of pyridines through both ionic and radical nucleophiles has been developed. rsc.org The application of such a method to this compound could lead to arylation at the C-2 position of the pyridine ring.

Medicinal Chemistry and Biological Applications of 5 Chlorofuro 3,2 B Pyridine Analogs

Investigation as a Pharmacophore in Drug Design

The furo[3,2-b]pyridine (B1253681) nucleus is considered a "privileged scaffold" in drug discovery. researchgate.netnih.govsci-hub.se A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The furo[3,2-b]pyridine motif serves as a central pharmacophore, particularly in the design of kinase inhibitors. researchgate.netresearchgate.netnih.gov Its structure is a bioisostere of indole (B1671886), meaning it has similar physical and chemical properties, which allows it to mimic indole in biological interactions. doi.org This characteristic makes it a valuable template for designing molecules that can bind to targets typically occupied by indole-containing ligands, such as serotonin (B10506) receptors. doi.org

The development of synthetic methodologies, such as those utilizing 5-chloro-3-iodofuro[3,2-b]pyridine, allows for the modular construction of derivatives. researchgate.netnih.govmuni.cz This flexibility enables chemists to systematically alter the structure to optimize potency and selectivity for specific biological targets. The weak interaction of this core with the kinase hinge region is an advantageous feature, as it can lead to higher kinome-wide selectivity compared to stronger-binding scaffolds. sci-hub.se

Targeting Specific Enzymes and Receptors

Research has identified that analogs based on the 5-chlorofuro[3,2-b]pyridine scaffold can selectively target several key enzymes and receptors implicated in disease.

Cdc-like Kinases (CLKs): A primary focus of research has been the development of potent and selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.govsci-hub.se These enzymes are crucial regulators of RNA splicing, and their dysregulation is linked to various diseases. researchgate.net

Homeodomain-interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been utilized to create highly selective inhibitors of HIPKs. researchgate.netnih.gov

Serotonin Receptors (5-HT1F): The furo[3,2-b]pyridine nucleus has been successfully investigated as a bioisosteric replacement for indole in the design of 5-HT1F receptor agonists. doi.org This has led to the identification of potent and selective agonists with potential applications in treating acute migraines. doi.org

Modulation of Cellular Pathways

By targeting specific enzymes, this compound analogs can modulate critical cellular signaling pathways.

RNA Splicing: As potent inhibitors of CLKs, these compounds interfere with the phosphorylation of serine and arginine-rich (SR) splicing factors. researchgate.net This disruption of the spliceosome's activity can alter gene expression, a mechanism that is particularly relevant in cancer therapy. researchgate.net

Hedgehog Signaling Pathway: Certain furo[3,2-b]pyridine derivatives have been identified as sub-micromolar modulators of the Hedgehog signaling pathway. researchgate.netnih.govsci-hub.se This pathway is vital in embryonic development and its aberrant activation is implicated in several cancers.

Cell Growth and Proliferation: By inhibiting kinases like CLKs, these compounds can arrest the cell cycle and attenuate cell proliferation. researchgate.netmdpi.com For instance, the CLK inhibitor MU1210 demonstrated the ability to reduce the proliferation of MCF-7 breast cancer cells. researchgate.net

Furo[3,2-b]pyridine Core as Inhibitors of cdc-like Kinases (CLKs)

The furo[3,2-b]pyridine core has proven to be a particularly fruitful scaffold for developing inhibitors of the CLK family of dual-specificity protein kinases, which includes CLK1, CLK2, CLK3, and CLK4. researchgate.net These kinases play a pivotal role in regulating transcript splicing by phosphorylating SR proteins. researchgate.net

Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective inhibitors of CLKs. researchgate.netnih.govsci-hub.se A key example is the compound MU1210, which has been identified as a state-of-the-art chemical probe for CLK1, CLK2, and CLK4. researchgate.netresearchgate.netmuni.cz The inhibitors demonstrate a conserved binding mode where the furo[3,2-b]pyridine core acts as a weak ATP mimetic, forming a single hydrogen bond in the kinase's active site. sci-hub.se This interaction, which anchors the inhibitor to the back pocket rather than the hinge region, is thought to contribute to its high selectivity. sci-hub.seresearchgate.net

Table 1: Potency of Furo[3,2-b]pyridine-based CLK Inhibitor MU1210

Kinase Target IC₅₀ (nM)
CLK1 8
CLK2 20
CLK4 12
CLK3 >3000

IC₅₀ represents the half-maximal inhibitory concentration. Data sourced from researchgate.net.

The selectivity of these compounds is a significant advantage. For instance, MU1210 shows high selectivity for CLK1/2/4 over CLK3 and other related kinases such as DYRKs and HIPKs. researchgate.netresearchgate.net This selectivity helps to minimize off-target effects, which is a crucial aspect of drug development.

The dysregulation of cellular processes governed by kinases is increasingly linked to the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netnih.gov CLKs, in their role as regulators of RNA splicing, are implicated in these complex disorders. researchgate.net The development of selective CLK inhibitors based on the furo[3,2-b]pyridine scaffold offers valuable chemical tools to study the function of these kinases in the context of neurodegeneration. researchgate.net While current therapies for these diseases primarily offer symptomatic relief, targeting upstream mechanisms like kinase-regulated splicing could represent a disease-modifying strategy. nih.gov

Aberrant activity of CLKs has been observed in various cancers, making them attractive targets for anticancer therapy. researchgate.netmdpi.com Inhibition of CLKs can disrupt Wnt pathway signaling, which is crucial for the growth of many solid tumors. researchgate.net Furo[3,2-b]pyridine-based inhibitors have demonstrated anticancer effects in cellular models.

The CLK inhibitor MU1210 was shown to attenuate the proliferation of MCF-7 breast cancer cells with an IC₅₀ of 4.6 μM in a cell viability assay. researchgate.netresearchgate.net

CLK2 knockdown in glioblastoma stem cells has been shown to arrest the cell cycle and influence the expression of proteins related to survival and proliferation. researchgate.net

The anticancer effects of CLK inhibitors are often linked to their ability to modulate the alternative splicing of genes involved in cell growth and survival. researchgate.net

The development of potent and selective CLK inhibitors, such as those derived from the this compound scaffold, holds promise for future cancer therapeutics. researchgate.netresearchgate.net

Modulation of the Hedgehog Signaling Pathway

The furo[3,2-b]pyridine scaffold has been identified as a novel core structure for creating effective modulators of the Hedgehog (Hh) signaling pathway. nih.govresearchgate.net In a notable discovery, a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines was found to contain sub-micromolar modulators of this pathway. nih.govresearchgate.net For instance, compound 23a , a derivative of this class, was shown to inhibit Hh signaling in a GLI-dependent reporter gene assay. researchgate.net This inhibitory activity is significant as it targets a pathway crucial for embryonic development and tissue homeostasis, which can become pathogenic when aberrantly activated. nih.gov

The aberrant activation of the Hedgehog signaling pathway is a key driver in the initiation and progression of numerous human cancers. nih.govnih.gov Consequently, small molecule modulators based on the furo[3,2-b]pyridine scaffold have considerable therapeutic potential. The Hh pathway is implicated in a wide range of malignancies, including basal cell carcinoma (BCC) and medulloblastoma, where its dysregulation is a primary cause. nih.govstanford.edumdpi.com Furthermore, irregular Hh activity is linked to cancers of the pancreas, prostate, breast, and colon. nih.govstanford.edu The development of furo[3,2-b]pyridine analogs that can modulate this pathway offers a targeted approach to combat these Hh-dependent cancers. nih.gov

Development of Chemical Probes for Kinases

The furo[3,2-b]pyridine motif serves as a valuable central pharmacophore for the design of highly selective kinase inhibitors, which can be utilized as chemical probes to investigate kinase biology. nih.govnih.govresearchgate.net Chemical probes are essential tools for understanding the specific roles of individual kinases in complex cellular processes. mdpi.com The development of potent and selective inhibitors is challenging due to the highly conserved nature of the ATP-binding site across the kinome. mdpi.com However, the unique structure of the furo[3,2-b]pyridine core has enabled the creation of inhibitors with exceptional selectivity. nih.govresearchgate.net A flexible synthesis strategy, often starting with precursors like 5-chloro-3-iodofuro[3,2-b]pyridine , allows for the systematic modification of the scaffold at different positions to optimize potency and selectivity against specific kinase targets, such as cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.gov

A significant application of the furo[3,2-b]pyridine scaffold is in the development of highly selective chemical probes for Activin Receptor-like Kinases 1 and 2 (ALK1 and ALK2). acs.org These kinases are type I receptors in the transforming growth factor-beta (TGF-β) superfamily and are implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.gov

Researchers successfully designed and synthesized MU1700 , a furo[3,2-b]pyridine-based inhibitor, as a selective probe for ALK1/2. acs.org Kinome-wide profiling revealed its high selectivity, and it demonstrated potent inhibition of ALK1 and ALK2 with IC50 values of 7 nM and 14 nM, respectively. acs.org To validate its use as a chemical probe, an inactive analog, MU1700NC , was also developed to serve as a negative control in cellular assays. acs.org It is recommended that these probes be used at concentrations up to 1 µM in cell-based studies to effectively investigate the biological functions of ALK1 and ALK2. acs.org

Table 1. Potency of Furo[3,2-b]pyridine-based ALK Inhibitor
CompoundCore ScaffoldALK1 IC50 (nM)ALK2 IC50 (nM)ALK6 IC50 (nM)
M4K2234Furo[3,2-b]pyridine71488

Data sourced from reference acs.org.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds to improve affinity, efficacy, and pharmacokinetic properties. nih.govnih.gov The furo[3,2-b]pyridine nucleus has proven to be an effective bioisostere for other heterocyclic systems in the design of kinase inhibitors. acs.orgdoi.orgebi.ac.uk

A prime example is the development of the ALK1/2 inhibitor MU1700 . acs.org This compound was designed through the bioisosteric replacement of the pyrazolo[1,5-a]pyrimidine (B1248293) core of a known ALK2 inhibitor, LDN-193189 , with the furo[3,2-b]pyridine scaffold. acs.org This strategic substitution was hypothesized to maintain the key hinge-binding interactions while altering other properties, ultimately leading to a potent and highly selective chemical probe. acs.org This successful application underscores the utility of the furo[3,2-b]pyridine system as a versatile bioisostere in rational drug design. acs.orgnih.gov

Cannabinoid-1 Receptor (CB1R) Inverse Agonists

While the furo[3,2-b]pyridine scaffold itself is more prominently featured in kinase and Hedgehog pathway inhibition, related pyridine-based structures have been successfully developed as potent and selective Cannabinoid-1 Receptor (CB1R) inverse agonists. nih.gov The development of CB1R inverse agonists is of therapeutic interest for treating conditions such as obesity and related metabolic disorders.

Structure-activity relationship (SAR) studies on a series of 5,6-diarylpyridines led to the identification of highly potent CB1R inverse agonists. nih.gov These studies explored modifications at the 2- and 3-positions of the pyridine (B92270) ring. Two lead compounds emerged from this work: the 2-(3,4-difluorobenzyloxy)-3-nitrile analog 10d and the 2-(3,4-difluorobenzyloxy)-3-(N-propylcarboxamide) analog 16c . nih.gov Both compounds exhibited nanomolar potency, with hCB1 IC50 values of 1.3 nM and 1.7 nM, respectively, demonstrating their potential as selective CB1R inverse agonists. nih.gov The synthesis and detailed SAR provided valuable insights into the structural requirements for high-affinity binding to the CB1 receptor. nih.gov

Table 2. Activity of Pyridine-Based CB1R Inverse Agonists
CompoundModificationshCB1 IC50 (nM)
10d2-(3,4-difluorobenzyloxy)-3-nitrile1.3
16c2-(3,4-difluorobenzyloxy)-3-(N-propylcarboxamide)1.7

Data sourced from reference nih.gov.

Pharmacokinetic and Metabolic Evaluation

The pharmacokinetic properties of furo[3,2-b]pyridine analogs are a critical area of investigation to determine their potential as therapeutic agents. While specific data on this compound is limited, studies on structurally related compounds, such as dihydrofuro[2,3-b]pyridine derivatives, provide valuable insights into the potential metabolic fate and pharmacokinetic profile of this class of compounds.

A series of dihydrofuro[2,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.gov Within this series, structural modifications were aimed at improving potency and pharmacokinetic parameters. For instance, an initial screening hit demonstrated an IC50 of 243 nM but suffered from high clearance and poor oral bioavailability. nih.gov Subsequent optimization led to compounds with significantly improved potency; however, these often exhibited high clearance (Cl) and low oral bioavailability (F). nih.gov

One notable example, compound 21 , displayed potent IRAK4 inhibition with an IC50 of 6.2 nM, but had a high clearance of 43 ml/min/kg and a low oral bioavailability of 1.6%. nih.gov Through further structural modifications aimed at enhancing metabolic stability, compound 38 was developed. This analog maintained excellent biochemical potency (IC50 = 7.3 nM) while showing significantly improved clearance (12 ml/min/kg) and oral bioavailability (21%). nih.gov These findings underscore the importance of structural modifications on the pharmacokinetic profiles of furo[2,3-b]pyridine (B1315467) and its analogs.

Table 1: Pharmacokinetic Parameters of Dihydrofuro[2,3-b]pyridine Analogs

Compound IC50 (nM) Clearance (ml/min/kg) Oral Bioavailability (F%)
21 6.2 43 1.6
38 7.3 12 21

Potential as PAR-2 Signaling Pathway Inhibitors

Protease-activated receptor 2 (PAR-2) is a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. As such, the development of PAR-2 antagonists is a promising therapeutic strategy. While there is no direct evidence of this compound analogs as PAR-2 inhibitors, the exploration of diverse heterocyclic scaffolds for this target is an active area of research.

The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with a range of biological targets, including kinases and the Hedgehog signaling pathway. nih.gov The structural features of furo[3,2-b]pyridines, including their rigidity and potential for diverse substitutions, make them attractive candidates for targeting receptor binding sites. Further research is warranted to explore the potential of this compound and its analogs to act as antagonists of the PAR-2 signaling pathway.

Antimicrobial and Anti-inflammatory Properties of Furo[3,2-b]pyridine Derivatives

Furo[3,2-b]pyridine derivatives have demonstrated notable antimicrobial and anti-inflammatory activities. The fusion of the furan (B31954) and pyridine rings creates a scaffold that can be readily functionalized to modulate biological activity.

In terms of antimicrobial properties, novel annulated furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines have been synthesized and evaluated. Several of these compounds exhibited high inhibitory action against various fungal strains in vitro. researchgate.net Specifically, certain derivatives showed good inhibitory effects against a range of tested microorganisms. researchgate.net The antimicrobial activity of pyridine derivatives is a well-established area of research, with numerous examples demonstrating efficacy against both bacterial and fungal pathogens. nih.gov For instance, pyrazolo[3,4-b]pyridine derivatives have shown potent antimicrobial activity with MIC values ranging from 2-32 μg/mL against a panel of bacterial and fungal strains. ekb.eg

Table 2: Antimicrobial Activity of Representative Pyridine Analogs

Compound Class Organism MIC (μg/mL)
Pyrazolo[3,4-b]pyridines Various Bacteria & Fungi 2-32
Pyridine-based compounds S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa 31.25-62.5
Nicotinic acid benzylidene hydrazides S. aureus, B. subtilis, E. coli, C. albicans, A. niger Comparable to standard drugs

Regarding anti-inflammatory properties, furan derivatives, in general, have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as MAPK and PPAR-ɣ. nih.gov Dihydropyridine (B1217469) derivatives have also been evaluated for their anti-inflammatory activity, with some compounds showing inhibition of nitric oxide (NO) and pro-inflammatory cytokines, as well as an increase in the anti-inflammatory cytokine IL-10 in vitro. nih.gov In in vivo models of acute lung injury, a dihydropyridine derivative was able to reduce levels of NO, myeloperoxidase activity, leukocyte migration, and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov A study on new pyridine derivatives showed anti-inflammatory activity in vivo, further supporting the potential of this heterocyclic core in developing anti-inflammatory agents. researchgate.net

Table 3: In Vivo Anti-inflammatory Activity of a Dihydropyridine Derivative in an Acute Lung Injury Model

Parameter Effect of Compound 4
Nitric Oxide (NO) Reduction
Myeloperoxidase (MPO) activity Reduction
Leukocyte migration Reduction
Exudation Reduction
TNF-α levels Reduction
IL-6 levels Reduction

Other Biological Activities under Investigation

Antiviral and Antifungal Applications

The pyridine scaffold is a common feature in a multitude of compounds with a broad spectrum of antiviral and antifungal activities. nih.goveurekaselect.com Pyridine-containing heterocycles have been investigated for their efficacy against a variety of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV). eurekaselect.com The mechanisms of action for these antiviral pyridine derivatives are diverse and can include inhibition of reverse transcriptase, polymerase, and other viral enzymes crucial for replication. nih.gov

In the realm of antifungal research, pyridine derivatives have also shown promise. For example, certain pyridine and pyrimidine (B1678525) compounds have been found to exhibit antifungal activity against Candida albicans, a common human fungal pathogen. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of lanosterol (B1674476) demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Additionally, some novel pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety have demonstrated antifungal activity against Candida species, with some compounds showing activity equivalent to the standard antifungal drug fluconazole. nih.gov

Impact on Photosynthetic Electron Transport

Certain heterocyclic compounds, including pyridine derivatives, have been shown to interfere with photosynthetic electron transport, a fundamental process in plants and some microorganisms. unl.edulsuagcenter.comucanr.edu The primary target for many of these inhibitors is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. unl.eduucanr.edu

Advanced Research Techniques and Future Directions

Molecular Docking Studies and Computational Chemistry in Drug Design

Computational chemistry and molecular docking are integral to the rational design of drugs based on the 5-Chlorofuro[3,2-b]pyridine scaffold. Although specific docking studies on the 5-chloro derivative are not extensively published, research on the broader furo[3,2-b]pyridine (B1253681) core highlights the utility of these methods. Scientists use computational approaches to predict the binding modes of furo[3,2-b]pyridine derivatives within the ATP-binding sites of target proteins, such as kinases.

These in silico techniques allow for the analysis of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the furo[3,2-b]pyridine scaffold has been identified as a weak ATP mimetic that can be anchored to the back pocket of a kinase active site rather than the more conserved hinge region, a feature that can be exploited for designing highly selective inhibitors researchgate.net. Computational parameters like topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) are calculated for novel derivatives to predict their drug-like properties, including absorption and distribution.

Structural Biology and X-ray Co-crystal Structures of Ligand-Target Complexes

Structural biology, particularly X-ray crystallography, provides definitive, high-resolution insights into how furo[3,2-b]pyridine-based inhibitors interact with their biological targets. Several co-crystal structures of derivatives of this scaffold complexed with protein kinases have been resolved and deposited in the Protein Data Bank (PDB).

For example, the Structural Genomics Consortium has reported the crystal structure of Cdc-like kinase 1 (CLK1) in complex with a furo[3,2-b]pyridine derivative (PDB ID: 6I5I) doi.org. Analysis of such structures reveals that the furo[3,2-b]pyridine core can form a single hydrogen bond via its furan (B31954) oxygen to the main chain of the kinase, while substituted moieties at other positions engage in specific interactions that determine potency and selectivity researchgate.net. Another co-crystal structure of a furo[3,2-b]pyridine analog (MU1700) bound to the active site of Activin receptor-like kinase 2 (ALK2) (PDB ID: 8POD) has also been elucidated nih.gov. These structural blueprints are invaluable for guiding further structure-activity relationship (SAR) studies and optimizing lead compounds.

Table 1: Examples of Furo[3,2-b]pyridine Derivatives in Co-crystal Structures
Compound/LigandProtein TargetPDB IDKey Finding
Furo[3,2-b]pyridine compound 12hCLK16I5IReveals binding mode in the kinase active site, guiding design of selective CLK inhibitors. doi.orglookchem.com
MU1700ALK28PODDemonstrates interaction with the ALK2 active site, supporting its high selectivity. nih.gov

Kinome-Wide Profiling and Selectivity Assessment

A critical step in the development of kinase inhibitors is to assess their selectivity across the entire human kinome. The furo[3,2-b]pyridine scaffold has been identified as a "privileged" core for developing exceptionally selective kinase inhibitors researchgate.netsci-hub.se. Kinome-wide screening assays are employed to test these compounds against hundreds of different kinases simultaneously.

Research has shown that replacing other heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293), with the furo[3,2-b]pyridine core can dramatically improve the selectivity profile of a kinase inhibitor nih.gov. For instance, the furo[3,2-b]pyridine-based compound MU1700 showed potent inhibition of ALK1/2 kinases with minimal off-target effects when screened against a panel of 369 human protein kinases, a significant improvement over its less selective pyrazolo[1,5-a]pyrimidine-based predecessor, LDN-193189 nih.gov. Similarly, the derivative MU1210 was developed as a highly selective chemical probe for CLK kinases, with very few off-targets identified in extensive profiling mdpi.com. This high degree of selectivity is often attributed to the scaffold's unique ability to interact with less conserved regions of the kinase active site, such as the back pocket researchgate.netmdpi.com.

In Vitro and In Vivo Biological Evaluation Models

Derivatives of this compound are evaluated using a variety of in vitro and in vivo models to determine their biological activity and therapeutic potential. Initial assessments are typically performed using cell-free biochemical assays to determine the inhibitory concentration (IC50) against the target protein.

Following biochemical validation, compounds are tested in cell-based assays. For example, furo[3,2-b]pyridine-based CLK inhibitors have been shown to be potent and cell-active, modulating processes like Mdm4 alternative splicing in MCF7 breast cancer cells and exhibiting cytotoxicity against these cells researchgate.net. The anti-parasitic activity of related compounds has been evaluated in vitro against chloroquine-resistant Plasmodium falciparum parasites sigmaaldrich.com.

Promising compounds from in vitro studies are then advanced to in vivo models. A furo[3,2-b]pyridine derivative demonstrated favorable pharmacokinetic properties in mice, indicating its potential for use in animal models researchgate.net. Furthermore, analogs have been evaluated in vivo against P. berghei in murine models to assess their anti-malarial efficacy sigmaaldrich.com.

Advanced Spectroscopic Characterization for Novel Derivatives

The synthesis of novel derivatives based on the this compound scaffold requires rigorous structural confirmation, which is achieved through a suite of advanced spectroscopic techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure and purity of newly synthesized compounds.

Beyond basic characterization, advanced spectroscopic studies can reveal deeper insights into the physicochemical properties of these molecules. For instance, studies on the isomeric furo[2,3-b]pyridine (B1315467) scaffold have explored its photophysical properties using fluorescence spectroscopy. These investigations analyze the effects of solvent polarity on the fluorescence emission spectra, revealing information about the electronic nature of the molecule's excited state thesgc.org. Such studies, combined with computational methods like Time-Dependent Density Functional Theory (TDDFT), help in understanding the electronic transitions and potential applications in areas like chemical sensing or bioimaging thesgc.org.

Exploration of this compound in Materials Science

While the primary focus of research on the this compound scaffold has been in medicinal chemistry, its inherent molecular features suggest potential applications in materials science. The fused, planar, and conjugated π-electron system of the furo[3,2-b]pyridine core is a key characteristic for materials with interesting electronic and optical properties rcsb.orgvulcanchem.com.

Development of Novel Materials with Electronic or Optical Properties

The unique electronic characteristics of the furo[3,2-b]pyridine ring system, which combines an electron-rich furan ring with an electron-deficient pyridine (B92270) ring, make it an attractive building block for novel organic materials thesgc.orgrcsb.org. The planar structure facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

Although specific applications for this compound in materials have yet to be fully realized, the photophysical properties observed in related isomers, such as fluorescence, point towards potential uses in organic light-emitting diodes (OLEDs) or as fluorescent probes thesgc.org. The ability to chemically modify the scaffold at various positions allows for the fine-tuning of its electronic and optical properties, opening avenues for the rational design of new materials for applications in electronics and photonics.

Emerging Synthetic Methodologies for Furo[3,2-b]pyridine Scaffolds

The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, prompting the development of novel and efficient synthetic strategies. Recent advancements have moved beyond traditional methods, focusing on diversity-oriented synthesis and the use of modern catalytic systems to access a wide range of functionalized derivatives.

One prominent emerging methodology involves metal-mediated cross-coupling and cyclization reactions. For instance, a convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing a sequential Sonogashira C-C coupling followed by a C-O bond-forming cyclization. This process is effectively catalyzed by a Pd/C-Cu system and can be assisted by ultrasound irradiation, offering a direct route to these compounds from readily available starting materials like 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes researchgate.net. Another key strategy is the copper-mediated oxidative cyclization, which has been successfully employed in the assembly of diverse furo[3,2-b]pyridine libraries researchgate.netnih.gov.

Diversity-oriented synthesis has also been advanced through annulation reactions. An efficient method describes the reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine, to produce 1,4-dihydrobenzofuro[3,2-b]pyridines. These intermediates can be subsequently aromatized to the corresponding benzofuro[3,2-b]pyridines rsc.org. Furthermore, tandem cyclization reactions of precursors like methyl 2-[(cyanophenoxy)methyl]-3-furoates provide access to novel and complex heterocyclic systems, such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones researchgate.net.

Electrocatalysis represents a green and efficient approach to related scaffolds. An electrocatalytic cascade transformation has been developed for the cyclization of pyrimidine (B1678525) derivatives to form spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. This method is noted for its operational simplicity, using an undivided cell and a sodium iodide mediator mdpi.com. While not directly forming the parent furo[3,2-b]pyridine, this methodology highlights the potential of electrochemical techniques in constructing related fused heterocyclic systems.

Methodology Catalyst/Reagent Key Features Resulting Scaffold
Palladium/Copper Catalysis10% Pd/C-CuI-PPh3-Et3NOne-pot, ultrasound-assisted, sequential coupling and cyclization researchgate.net.2-Substituted Furo[3,2-b]pyridines
Copper-Mediated CyclizationCopper saltsOxidative cyclization for scaffold assembly researchgate.netnih.gov.Furo[3,2-b]pyridine core
Annulation ReactionTriethylamine, DBUReaction of aurone-derived imines and alkynes, followed by aromatization rsc.org.Benzofuro[3,2-b]pyridines
Tandem Cyclizationt-BuOKTandem reaction of methyl 2-[(cyanophenoxy)methyl]-3-furoates researchgate.net.Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones
Electrocatalytic CascadeSodium halides"Green" chemistry, simple equipment, cascade reaction mdpi.com.Spiro[furo[3,2-b]pyran-2,5'-pyrimidines]

Therapeutic Potential and Clinical Translation of Furo[3,2-b]pyridine-Based Agents

The furo[3,2-b]pyridine scaffold has garnered significant attention as a cornerstone for the development of novel therapeutic agents due to its diverse biological activities. Research has primarily focused on its potential in oncology, inflammation, and neurodegenerative diseases, driven by its ability to interact with key biological targets like protein kinases.

Anticancer Activity: Derivatives of the furo[3,2-b]pyridine skeleton have demonstrated potent cytotoxic activity against a range of human cancer cell lines. For example, certain 2-substituted furo[3,2-b]pyridines have shown encouraging growth inhibition of breast cancer cell lines MDA-MB-231 and MCF-7 researchgate.net. The mechanism of action often involves the induction of apoptosis researchgate.net. Other studies have reported that trifluoromethyl-substituted derivatives are active against neuroblastoma (Neuro-2a), cervical cancer (Hela), lung cancer (A549), and colon cancer (COLO 205) cell lines nih.gov. The broad anti-proliferative activity highlights the scaffold's versatility in targeting different cancer types researchgate.net.

Kinase Inhibition: A significant area of investigation is the development of furo[3,2-b]pyridine-based kinase inhibitors. The scaffold has proven to be particularly effective for generating potent and highly selective inhibitors of cdc-like kinases (CLKs), which are involved in pre-mRNA splicing and are implicated in cancer and neurodegenerative disorders researchgate.netnih.gov. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to cell-active inhibitors with high selectivity for CLKs researchgate.netnih.gov. Beyond CLKs, related furo[2,3-b]pyridine derivatives have been identified as inhibitors of other critical kinases, including Lck, Akt, and IRAK4, which are key regulators in cellular signaling pathways related to cancer and inflammation nih.govcncb.ac.cnnih.gov. For instance, a dihydrofuro[2,3-b]pyridine derivative was developed as a potent IRAK4 inhibitor with favorable pharmacokinetic profiles and in vivo efficacy in a mouse model of inflammation nih.gov.

Modulation of Other Pathways: In addition to kinase inhibition, furo[3,2-b]pyridine derivatives have been found to modulate other important cellular pathways. Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in developmental biology and cancer researchgate.netnih.gov. Furthermore, some derivatives have been shown to inhibit SIRT1, a class III histone deacetylase involved in cellular metabolism and aging, suggesting potential applications in metabolic diseases and oncology researchgate.net.

The clinical translation of furo[3,2-b]pyridine-based agents is still in the early stages. However, the demonstrated potency, selectivity, and favorable in vivo activity of preclinical candidates, such as the IRAK4 inhibitors, suggest that this scaffold holds significant promise for future drug development nih.gov. Continued optimization of pharmacokinetic and safety profiles will be crucial for advancing these promising compounds into clinical trials.

Target Class Specific Target Therapeutic Area Key Findings
Protein Kinasescdc-like kinases (CLKs)Oncology, Neurodegenerative DiseasesPotent and highly selective inhibitors identified from 3,5-disubstituted furo[3,2-b]pyridines researchgate.netnih.gov.
Protein KinasesIRAK4Inflammatory and Autoimmune DiseasesOrally efficacious inhibitors with good in vivo activity in mouse models nih.gov.
Protein KinasesAKT1, LckOncologyFuro[2,3-b]pyridine derivatives show inhibitory activity nih.govcncb.ac.cn.
Signaling PathwaysHedgehog PathwayOncologySub-micromolar modulators discovered from 3,5,7-trisubstituted furo[3,2-b]pyridines researchgate.netnih.gov.
EnzymesSIRT1Oncology, Metabolic DiseasesInhibition observed with 2-substituted furo[3,2-b]pyridine derivatives researchgate.net.
General CytotoxicityVarious Cancer CellsOncologyBroad-spectrum anticancer activity against multiple cell lines researchgate.netnih.gov.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chlorofuro[3,2-b]pyridine, and what parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves chlorination of precursor pyridine derivatives or cyclization reactions. Key parameters include temperature control (60–80°C for optimal chlorination), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of chlorinating agents (e.g., POCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product . Continuous flow systems, as demonstrated for analogous thiazolo-pyridines, can improve reproducibility and scalability .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Use glass containers with PTFE-lined caps to avoid moisture absorption. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory due to its potential skin/eye irritation (H315/H319 hazards). Waste must be segregated and processed by licensed hazardous waste facilities .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • LC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 168.56) and purity (>97% by HPLC with C18 columns, acetonitrile/water gradient).
  • FT-IR : Identify C-Cl stretches (~750 cm⁻¹) and furan ring vibrations (1600–1450 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen variables (temperature, catalyst loading, solvent polarity) using fractional factorial designs. For example, reducing reaction time below 12 hours minimizes decomposition.
  • In-line Analytics : Employ PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) at 0.5–1 mol% enhance selectivity for the furo-pyridine core .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to map HOMO/LUMO orbitals, predicting electrophilic/nucleophilic sites. For instance, the chlorine atom at position 5 shows high electrophilicity (MEP surface analysis).
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., acetone/water mixtures for high-purity crystals).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to guide co-crystal design .

Q. How can this compound be functionalized for biological activity studies?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : React with amines (e.g., piperidine) at 80°C to introduce amino groups at the chloro position.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃) modifies the pyridine ring.
  • Biological Assays : Screen derivatives as kinase inhibitors (e.g., JAK2/STAT3 pathways) using in vitro enzymatic assays (IC₅₀ determination via fluorescence polarization) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., distinguishing furan and pyridine protons).
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., confirming substitution patterns via unit cell parameters).
  • Multi-technique Cross-validation : Combine LC-MS fragmentation patterns with IR/Raman data to validate structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.